H-N-Me-Ala-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAOVXKHJXLEI-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959936 | |
| Record name | N-Methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-67-5, 600-21-5 | |
| Record name | N-Methyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylalanine | |
| Source | EPA DSSTox | |
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| Record name | (2S)-2-(methylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-METHYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5152L2RBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Ii. Biosynthesis and Natural Occurrence of N Methyl L Alanine
Biosynthetic Pathways and Mechanisms
The synthesis of N-Methyl-L-alanine can occur through several biochemical routes, primarily involving enzymatic methylation or reductive amination processes. While some pathways are more established for N-Methyl-L-alanine, related compounds like β-N-Methylamino-L-alanine (BMAA) share some mechanistic similarities, such as the involvement of methylation or specific enzyme families.
Research into the biosynthesis of certain non-proteinogenic amino acids has explored the methylation of precursors. Specifically, the methylation of 2,3-diaminopropanoic acid (2,3-DAP) has been hypothesized as a key step in the formation of β-N-Methylamino-L-alanine (BMAA) . This process involves the addition of a methyl group to the amino group of 2,3-DAP, potentially within multi-enzyme complexes, followed by its release encyclopedia.pubmdpi.comnih.gov. It is important to note that this specific methylation pathway of 2,3-DAP is primarily associated with BMAA biosynthesis and is distinct from the well-characterized pathways for N-Methyl-L-alanine synthesis, which typically involve the reductive amination of 2-oxo acids.
Cysteine synthase-like proteins, including enzymes like CysK, have been identified as potentially involved in the biosynthesis of β-N-Methylamino-L-alanine (BMAA) encyclopedia.pubmdpi.comnih.govbiorxiv.orgpnas.orgnih.gov. These enzymes are thought to catalyze the initial steps in the formation of BMAA, possibly by facilitating the transfer of ammonia (B1221849) to a β-carbon site of alanine (B10760859) or cysteine residues within peptides. While these enzymes are crucial for BMAA production, the provided literature does not directly link cysteine synthase-like proteins to the primary biosynthetic routes of N-Methyl-L-alanine.
Significant advancements have been made in the biotechnological production of N-Methyl-L-alanine through one-step fermentative processes. Engineered strains of Corynebacterium glutamicum have been developed to efficiently convert sugars and methylamine (B109427) into N-Methyl-L-alanine. This approach leverages heterologous expression of specific genes, such as the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida, to create whole-cell biocatalysts nih.govnih.gov.
These engineered microorganisms can utilize common feedstocks like glucose to produce N-Methyl-L-alanine. For instance, a C. glutamicum strain engineered with the N-methyl-L-amino acid dehydrogenase gene achieved titers of 31.7 g/L with a yield of 0.71 g per gram of glucose in fed-batch cultivation nih.govnih.gov. Further modifications have allowed the use of alternative carbon sources such as starch, xylose, and arabinose nih.govnih.gov.
Table 1: Fermentative Production of N-Methyl-L-alanine
| Feedstock | Microorganism | Key Enzyme Expressed | Titer (g/L) | Yield (g/g glucose) | Reference |
| Glucose | Corynebacterium glutamicum (engineered) | N-methyl-L-amino acid dehydrogenase | 31.7 | 0.71 | nih.govnih.gov |
| Glucose | Corynebacterium glutamicum (engineered) | N-methyl-L-amino acid dehydrogenase | 31.7 | 0.53 | nih.gov |
| Xylose | Corynebacterium glutamicum (engineered) | N-methyl-L-amino acid dehydrogenase | ~30 | ~0.6 | nih.gov |
Note: Yields can vary based on specific cultivation conditions and strain engineering.
A key enzymatic pathway for the synthesis of N-Methyl-L-alanine involves N-methyl-L-amino acid dehydrogenase (NMAADH), also referred to as DpkA in Pseudomonas putida. This enzyme catalyzes the reductive methylamination of 2-oxo acids, such as pyruvate (B1213749), using methylamine and a cofactor like NADPH wikipedia.orgresearchgate.netmdpi.comresearchgate.netnih.gov. The reaction proceeds via the formation of an imine intermediate, which is then stereospecifically reduced to form N-Methyl-L-alanine researchgate.net.
This enzyme is distinct from conventional amino acid dehydrogenases and belongs to a novel oxidoreductase superfamily researchgate.netnih.gov. The enzyme from Pseudomonas putida has been characterized, showing optimal activity in a pH range of 8.2 to 8.6, with specific Michaelis-Menten constants (Km) for pyruvate, NADPH, and methylamine researchgate.net. For example, kinetic parameters for N-methylalanine dehydrogenase from Pseudomonas MS ATCC 25262 indicate a Km for pyruvate of 1.5 x 10-2 M, for NADPH of 3.5 x 10-5 M, and for methylamine of 7.5 x 10-2 M researchgate.net. This enzymatic activity provides a direct route for the biological synthesis of N-Methyl-L-alanine.
Natural Producers and Ecological Distribution
While N-Methyl-L-alanine itself is not extensively documented as a naturally produced metabolite in the same way as some other amino acids, its presence has been inferred in various biological contexts, often as a component of larger molecules or through specific metabolic processes.
Cyanobacteria are recognized as significant producers of the neurotoxin β-N-Methylamino-L-alanine (BMAA) in various environments, including marine, freshwater, and terrestrial ecosystems encyclopedia.pubmdpi.comwikipedia.org. BMAA has been detected in numerous strains of cyanobacteria, and its production can be influenced by environmental factors such as nitrogen availability mdpi.comwikipedia.org. Studies have also indicated that eukaryotic organisms, such as diatoms and dinoflagellates, can synthesize BMAA, often in protein-bound forms mdpi.compnas.orgnih.gov. The association of BMAA with neurodegenerative diseases has driven extensive research into its producers and pathways mdpi.com. While cyanobacteria are key producers of BMAA, the primary focus of this article remains on N-Methyl-L-alanine.
Compound List:
N-Methyl-L-alanine (NMA, N-methylalanine)
2,3-Diaminopropanoic Acid (2,3-DAP)
β-N-Methylamino-L-alanine (BMAA)
Pyruvate
Methylamine
Cysteine
Alanine
Sugars
Xylose
Arabinose
Starch
L-pipecolic acid
N-methyl-L-leucine
Phenylpyruvate
N-methylphenylalanine
Sarcosine
N-ethylglycine
N-methylglutamate
N-methylantranilate
γ-glutamylmethylamide
Iii. Chemical Synthesis and Derivatization Strategies for N Methyl L Alanine
Chemical Synthesis Methodologies
Traditional chemical synthesis provides several routes to N-Methyl-L-alanine, often involving the protection of functional groups followed by methylation and deprotection steps.
A common and direct method for the N-methylation of amino acids involves the use of methyl iodide (CH₃I) as a methylating agent. cdnsciencepub.comnih.gov This reaction is typically performed in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the amine group of the N-protected amino acid, rendering it nucleophilic for attack on the methyl iodide. cdnsciencepub.comchemicalforums.com
To prevent unwanted side reactions, particularly esterification of the carboxylic acid group, the amino acid must first be protected. cdnsciencepub.com The N-benzyloxycarbonyl (Z or Cbz) group is a common choice for this purpose. The reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.com One of the challenges with this method is the potential for over-methylation, leading to the formation of dimethylated by-products. d-nb.info Furthermore, the use of toxic reagents like methyl iodide and the requirement for strictly anhydrous conditions for metal hydrides are notable drawbacks. chemicalforums.com
The general strategy involves:
Protection of the α-amino group of L-alanine (B1666807) (e.g., with a benzyloxycarbonyl group).
Reaction with a base (e.g., sodium hydride) and methyl iodide in a suitable solvent (e.g., THF). cdnsciencepub.com
Saponification or hydrolysis to remove any methyl esters that may have formed.
Removal of the N-protecting group to yield N-Methyl-L-alanine.
Photocatalytic N-methylation has emerged as a milder and more sustainable alternative to traditional methods. chemrxiv.orgresearchgate.net This approach typically utilizes a metal-loaded semiconductor photocatalyst, such as silver(I)-loaded titanium dioxide (Ag(I)/TiO₂), and an alcohol like methanol (B129727) as the methylation source. chemrxiv.org The reaction is initiated by irradiating the catalyst with UV light at ambient temperature, which avoids the need for harsh reagents and high temperatures. chemrxiv.org
In a study on the N-methylation of various amino acids, a system using Ag(I)/TiO₂ in methanol under UV irradiation (365 nm) successfully converted L-alanine into its N,N-dimethyl derivative. chemrxiv.org This method demonstrated high conversion rates for simple amino acids and maintained the optical purity of the starting material. chemrxiv.org A key advantage is the generation of water as the only byproduct, simplifying purification processes. chemrxiv.org
| Amino Acid Substrate | Product | Conversion (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| L-Valine | N,N-Dimethyl-L-valine | >98 | >98 | 15 |
| Glycine | N,N-Dimethylglycine (Sarcosine) | >98 | >98 | 15 |
| L-Alanine | N,N-Dimethyl-L-alanine | >98 | >98 | 15 |
| L-Phenylalanine | N,N-Dimethyl-L-phenylalanine | >98 | >98 | 15 |
| L-Isoleucine | N,N-Dimethyl-L-isoleucine | >98 | >98 | 15 |
The synthesis of N-methyl amino acids via 5-oxazolidinone (B12669149) intermediates is a versatile and widely applicable strategy. researchgate.netnih.govresearchgate.net This method involves the cyclization of an N-protected amino acid (such as N-Fmoc or N-Cbz derivatives) with formaldehyde (B43269) or paraformaldehyde to form a 5-oxazolidinone ring. google.comresearchgate.net This intermediate then undergoes reductive cleavage to yield the desired N-methylated amino acid. researchgate.netnih.gov
The key steps are:
Formation of the 5-Oxazolidinone: An N-protected amino acid is reacted with formaldehyde, typically under acidic catalysis (e.g., p-toluenesulfonic acid), to form the cyclic 5-oxazolidinone. researchgate.net
Reductive Ring-Opening: The oxazolidinone ring is opened and reduced to generate the N-methyl group. This can be achieved using various reducing agents. A common method involves triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA). researchgate.net Lewis acids have also been used to catalyze the reductive opening, offering a more environmentally benign approach. nih.gov
This route has been successfully applied to generate N-methyl derivatives of all 20 common L-amino acids, demonstrating its broad utility. google.comresearchgate.netnih.gov The method is advantageous as it generally proceeds with high efficiency and helps to avoid common side reactions like over-methylation. d-nb.inforesearchgate.net
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. slideshare.netwikipedia.org This reaction can be adapted for the synthesis of amino acid derivatives. For instance, a patented method for producing β-N-methylamino-L-alanine (a structural isomer of N-Methyl-L-alanine) utilizes a Mannich reaction as a key step to construct the compound's basic skeleton. google.com
In this approach, diethyl acetamidomalonate (the active hydrogen compound) reacts with N-methylbenzylamine and an aqueous formaldehyde solution. google.com This forms an intermediate that, after several steps including hydrolysis, decarboxylation, and debenzylation, yields the target amino acid. google.com The Mannich reaction is valued for its ability to form carbon-carbon bonds and introduce an aminomethyl group in a single step. wikipedia.orgnih.gov
Enzymatic and Biocatalytic Synthesis
Biocatalytic methods offer a green and highly stereoselective alternative to chemical synthesis, often operating under mild conditions and avoiding the use of toxic reagents and protecting groups. nih.govfrontiersin.org
A one-step fermentative process for producing N-Methyl-L-alanine from simple sugars has been developed using engineered whole-cell biocatalysts. nih.govnih.gov The strategy employs a pyruvate-overproducing strain of Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production. d-nb.infofrontiersin.org
This engineered strain is made to express the gene dpkA from Pseudomonas putida, which encodes an N-methyl-L-amino acid dehydrogenase (NMAADH). nih.govfrontiersin.org This enzyme catalyzes the reductive amination of pyruvate (B1213749) with monomethylamine (MMA) to directly produce N-Methyl-L-alanine. nih.govfrontiersin.org This whole-cell system integrates the provision of the pyruvate precursor from glucose and the enzymatic conversion into a single process. A significant advantage of this method is its high stereoselectivity, producing only the L-isomer without the formation of dimethylated byproducts. nih.gov
| Parameter | Value |
|---|---|
| Biocatalyst | C. glutamicum NMeAla1 |
| Substrates | Glucose, Monomethylamine (MMA) |
| Final Titer (N-Methyl-L-alanine) | 31.7 g/L |
| Yield (on glucose) | 0.71 g/g |
| Volumetric Productivity | 0.35 g/L/h |
| Byproducts | L-alanine (0.5 g/L), Pyruvate (2.1 g/L) |
Stereoselective Synthesis
The synthesis of N-Methyl-L-alanine with high stereochemical purity is critical for its application in pharmaceuticals and biochemical studies, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Several strategies have been developed to achieve stereoselectivity, including biocatalytic methods and chiral-pool-based chemical syntheses.
One prominent stereoselective method involves biocatalytic fermentation. vulcanchem.comnih.gov Researchers have engineered strains of Corynebacterium glutamicum to produce N-Methyl-L-alanine from simple starting materials like glucose and methylamine (B109427). vulcanchem.comnih.gov By introducing the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida into a pyruvate-overproducing C. glutamicum strain, a whole-cell biocatalyst was created. nih.gov This engineered organism facilitates a one-step conversion process that has achieved titers of up to 31.7 g/L of N-Methyl-L-alanine with a high degree of stereoselectivity. nih.gov This fermentative process is noted for avoiding the issues of incomplete stereoselectivity and the need for expensive cofactor regeneration that can be associated with some chemical synthesis routes. nih.gov
Chemical synthesis approaches often start from the readily available chiral pool of L-alanine. A general strategy involves the "principle of self-reproduction of chirality centers". sci-hub.se This method allows for the creation of α-methylated α-amino acids starting from either L- or D-alanine, ensuring the desired enantiomer is produced. sci-hub.se Another approach is the stereoselective synthesis of related compounds like α-methylnorlanthionine, where the key step is a stereospecific S(_N)2 ring-opening reaction of a cyclic sulfamidate with a protected L-cysteine derivative. nih.gov
For β-N-methylamino-L-alanine, a patented method describes a highly selective process. google.com The synthesis involves a Mannich reaction followed by enzymatic resolution using an L-acyl aminotransferase, which exhibits high efficiency and selectivity to produce the desired L-isomer with an enantiomeric excess (ee) of over 99%. google.com
These methods highlight the diverse strategies available for controlling the stereochemistry during the synthesis of N-methylated amino acids, a crucial aspect for their use in biologically active peptides and molecules. vulcanchem.comnih.gov
Synthesis of N-Methyl-L-alanine Derivatives
The modification of N-Methyl-L-alanine into various derivatives is essential for its application in fields like peptide synthesis, where protecting groups and esterifications are standard procedures. These derivatives enhance solubility, facilitate specific chemical reactions, and allow for controlled incorporation into larger molecules.
N-Methyl-L-alanine hydrochloride is the salt form of N-Methyl-L-alanine, created by reacting the amino acid with hydrogen chloride (HCl). This process protonates the amino group, forming a hydrochloride salt which typically presents as a white to off-white powder. chemimpex.com The conversion to the hydrochloride salt significantly increases the compound's solubility in water and other polar solvents, which is advantageous for its use in aqueous biological buffers and pharmaceutical formulations. chemimpex.com It is a versatile building block in peptide synthesis and a useful tool in neuroscience research due to its structural similarity to certain amino acids. chemimpex.com
| Property | Value |
| Molecular Formula | C₄H₉NO₂·HCl |
| Molecular Weight | 139.62 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 98% (TLC) |
| Optical Rotation | +2º to 4º |
| Storage Conditions | 0-8°C |
Table 1: Properties of N-Methyl-L-alanine Hydrochloride. chemimpex.com
The methyl ester of N-Methyl-L-alanine is another common derivative, often prepared for use in solution-phase peptide synthesis. chemimpex.com The synthesis of its hydrochloride salt involves the esterification of N-Methyl-L-alanine with methanol in the presence of dry hydrogen chloride gas. prepchem.com
The typical reaction procedure is as follows:
N-Methyl-L-alanine is suspended in methanol under ice-cooling. prepchem.com
Dry hydrogen chloride gas is bubbled through the stirred suspension. The starting material gradually dissolves as the reaction proceeds. prepchem.com
The reaction is often left to stir overnight to ensure completion, resulting in a homogeneous solution. prepchem.com
To handle any excess water that could promote hydrolysis of the ester, a dehydrating agent like methyl orthoformate is added. prepchem.com
After allowing the mixture to stand, any insoluble materials are filtered off, and the filtrate is concentrated under reduced pressure to yield the solid N-Methyl-L-alanine methyl ester hydrochloride product. prepchem.com
This derivative serves as a key building block in the synthesis of pharmaceuticals and is used in biochemical research involving protein synthesis and enzyme activity. chemimpex.com
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO₂ |
| CAS Number | 20045-77-6 |
| Molecular Weight | 153.61 g/mol |
| Synonym | N-Me-L-Ala-OMe·HCl |
Table 2: Properties of N-Methyl-L-alanine Methyl Ester Hydrochloride. prepchem.comsynquestlabs.com
Boc-N-methyl-L-alanine (N-(tert-butoxycarbonyl)-N-methyl-L-alanine) is a crucial derivative used extensively in solid-phase peptide synthesis (SPPS). sigmaaldrich.comchemimpex.com The "Boc" group is a tert-butoxycarbonyl protecting group attached to the nitrogen atom. This group prevents the N-methylamino group from participating in unwanted side reactions during the peptide coupling process. chemimpex.comarborpharmchem.com
The Boc group is stable under many reaction conditions but can be readily removed under moderately acidic conditions, allowing for the sequential addition of amino acids to a growing peptide chain. arborpharmchem.com The use of Boc-protected N-methylated amino acids is particularly important for synthesizing peptides with modified backbones, which can lead to enhanced proteolytic stability and improved pharmacokinetic properties. chemimpex.com Boc-N-methyl-L-alanine is a white crystalline solid soluble in some organic solvents. chembk.com
| Property | Value |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 16948-16-6 |
| Purity | ≥ 99.0% (TLC) |
| Optical Activity | [α]20/D −30±1°, c = 1% in ethanol |
| Application | Boc solid-phase peptide synthesis |
Table 3: Properties of Boc-N-methyl-L-alanine. sigmaaldrich.comsigmaaldrich.com
The synthesis of Boc-N-methyl-L-alanine can be achieved by reacting N-methyl-L-alanine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. This reaction attaches the Boc protecting group to the secondary amine. google.com
Iv. Conformational Analysis and Structural Studies of N Methyl L Alanine and Its Peptides
Impact of N-Methylation on Peptide Conformation and Dynamics
Stabilization of Helical Structures (e.g., 3₁₀-helix)
N-Methylated amino acids, including N-Methyl-L-alanine, are known to promote the formation and stabilization of helical structures in peptides. Poly-N-methyl-L-alanine, for instance, has been experimentally shown to adopt a helical conformation nih.govrsc.org. This helical propensity is notable because it occurs even in the absence of the hydrogen bonding interactions typically associated with stabilizing alpha-helices and 3₁₀-helices in natural peptides rsc.org. The N-methylation can lead to specific backbone dihedral angle preferences that favor helical arrangements. Studies utilizing vibrational circular dichroism (VCD) have explored whether NMA-containing analogs adopt 3₁₀-helical conformations, suggesting a role for NMA in stabilizing such structures researchgate.net. The steric and electronic effects of the N-methyl group can orient the peptide backbone in a manner conducive to helical folding, potentially through favorable van der Waals interactions or by restricting access to other, less helical conformations.
Conformational Restriction and Torsional Strains in Peptides
A significant consequence of N-methylation in peptides is the introduction of conformational restriction. The methyl group attached to the peptide nitrogen sterically hinders rotation around the N-Cα bond and also influences the preferred conformation of the peptide bond itself. Previous studies indicate that N-methylated peptides are considerably more conformationally constrained than their non-methylated counterparts or peptoids nih.gov. This restriction arises from increased steric hindrance and the absence of the N-H hydrogen bond donor capability, which can otherwise participate in stabilizing certain peptide conformations nih.govresearchgate.net.
Table 1: Effect of N-Methylation on Selected Amino Acid Derivatives (Ac-X-OMe)
This table illustrates the impact of N-methylation on lipophilicity (measured by ClogP) and the general trend observed for the amide cis/trans activation energy (EA) in model N-acetyl amino acid methyl ester systems. These findings are representative of the conformational and physicochemical changes induced by N-methylation in amino acid derivatives, including N-Methyl-L-alanine.
| Amino Acid Derivative | ClogP (Native) | ClogP (N-Methylated) | Change in ClogP | Amide cis/trans Activation Energy (EA) |
| Gly-OMe | -1.07 | -0.31 | +0.76 | Lowered by N-methylation |
| Val-OMe | 0.16 | 0.92 | +0.76 | Lowered by N-methylation |
| Phe-OMe | 2.03 | 2.57 | +0.54 | Lowered by N-methylation |
| Ser-OMe | -1.43 | -0.41 | +1.02 | Lowered by N-methylation |
Note: Values are derived from studies on N-acetyl amino acid methyl ester (Ac-X-OMe) model systems rsc.org. The general trend of increased lipophilicity and lowered amide cis/trans activation energy upon N-methylation is observed across various amino acid derivatives.
Computational Approaches to Conformational Landscapes
Computational methods play a pivotal role in elucidating the complex conformational landscapes of peptides containing N-Methyl-L-alanine. These techniques allow for the exploration of potential energy surfaces, identification of low-energy conformers, and prediction of structural preferences that are difficult to ascertain through experimental methods alone. By simulating molecular behavior at an atomic level, computational approaches provide insights into the intrinsic conformational propensities of NMA residues within peptide chains.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods widely employed to investigate the conformational preferences of molecules, including peptides. These methods are used to accurately calculate the energies and structures of various conformers by solving the electronic Schrödinger equation or its approximations nih.govresearchgate.netresearchgate.net. For N-Methyl-L-alanine and its model peptide systems, DFT calculations, often employing basis sets like 6-31G(d) or 6-311+G(d,p) with functionals such as B3LYP, have been instrumental in mapping out the potential energy hypersurfaces nih.govresearchgate.netresearchgate.net. These calculations allow researchers to predict the most stable backbone conformations, analyze the influence of the N-methyl group on dihedral angles, and understand the energetic contributions to conformational stability or strain nih.govqmul.ac.uk.
Potential Energy Surface Analysis
Compound List:
N-Methyl-L-alanine
Peptides
3₁₀-helix
Poly-N-methyl-L-alanine
N-methylated peptides
N-acetyl-N-methyl-L-alanine-N′-methylamide
N-acetyl-l-alanine-N′-methylamide
N-methylglycine
N-methylated amino acids
N-acetyl amino acid methyl ester (Ac-X-OMe)
V. Biological Roles and Research Applications of N Methyl L Alanine
Role as a Non-Proteinogenic Amino Acid
N-Methyl-L-alanine is classified as a non-proteinogenic amino acid, meaning it is not directly encoded by the universal genetic code for incorporation into proteins during translation. ontosight.aiebi.ac.uk These types of amino acids, however, are not merely biological oddities; they often serve specialized and crucial functions within organisms. mdpi.com Non-proteinogenic amino acids can act as metabolic intermediates, signaling molecules, or components of secondary metabolites with potent biological activities. mdpi.com
The defining feature of N-Methyl-L-alanine is the methyl group attached to the amino group of alanine (B10760859). ontosight.ai This structural modification significantly alters its chemical and physical properties compared to L-alanine (B1666807), including its size, polarity, and hydrogen-bonding capabilities. rsc.org This, in turn, influences how it interacts with enzymes, transporters, and receptors within a biological system. Research into N-Methyl-L-alanine and other non-proteinogenic amino acids provides valuable insights into the functional diversity that extends beyond the 20 standard amino acids. ontosight.aimdpi.com
Participation in Metabolic Pathways
While not a primary metabolite, N-Methyl-L-alanine is known to participate in and influence several metabolic pathways. Its structural similarity to natural amino acids allows it to interact with various components of cellular metabolism. chemimpex.com
Research has demonstrated that N-Methyl-L-alanine can act as a substrate for certain amino acid transporters. ontosight.ainih.gov For instance, studies on the cyanobacterium Anabaena PCC 7120 have shown that the neurotoxin β-N-methylamino-L-alanine (BMAA), a structural isomer of NMA, is taken up through amino acid transport systems. nih.govmdpi.com This suggests that N-methylated amino acids can be recognized and transported by cellular machinery designed for proteinogenic amino acids. nih.gov In Ehrlich cells, N-Methyl-L-alanine has been shown to suppress the alanine-preferring transport system.
Furthermore, N-Methyl-L-alanine can be a substrate for certain decarboxylase enzymes. ontosight.ai For example, alanine decarboxylase (AlaDC), an enzyme crucial for theanine biosynthesis in tea plants, catalyzes the decarboxylation of L-alanine to produce ethylamine. elifesciences.orgnih.gov While the primary substrate is L-alanine, the structural similarity of N-Methyl-L-alanine suggests potential interactions with such enzymes. nih.gov Some studies have explored the broader category of N-methyl-L-amino acid dehydrogenases, which can utilize N-methylated amino acids. researchgate.net The decarboxylation of α-methyl-L-phenylalanine by aromatic L-amino acid decarboxylase has also been studied, indicating that enzymes in this class can process methylated amino acids. tandfonline.com
Studies on the related compound β-N-methylamino-L-alanine (BMAA) have revealed significant disruptions in the metabolism of key amino acids. diva-portal.orgnih.govnih.govdiva-portal.org Research on human neuroblastoma cells has shown that BMAA can perturb the metabolic pathways of alanine, aspartate, and glutamate (B1630785). nih.govnih.govdiva-portal.org These findings are of particular interest as these pathways are intricately linked to central energy metabolism and neurotransmission. diva-portal.org The interference with these metabolic pathways suggests that N-methylated amino acids can have far-reaching effects on cellular function. nih.govnih.gov While this research focuses on BMAA, the structural similarities imply that N-Methyl-L-alanine could have related, though not identical, effects on amino acid metabolism.
The influence of N-methylated amino acids extends to the complex workings of the nervous system. N-Methyl-L-alanine and its isomers have been shown to interact with neurotransmitter systems, impacting synaptic transmission. The compound can interact with both ionotropic and metabotropic glutamate receptors, which are critical for synaptic plasticity.
Research on BMAA provides a compelling case for the neuroactivity of N-methylated amino acids. BMAA acts as an excitotoxin, activating glutamate receptors, which can lead to neuronal damage. diva-portal.orgnih.gov It has been shown to affect both the glutamatergic and cholinergic systems in the rat cerebral cortex. nih.gov In Drosophila melanogaster, BMAA acts as a glutamate agonist, causing prolonged opening of NMDA receptor channels. nih.gov While BMAA is a potent neurotoxin, these findings highlight the potential for N-methylated compounds like N-Methyl-L-alanine to interact with and modulate neurotransmitter systems. netascientific.com However, there is no evidence to support the uptake of BMAA into glutamate-specific synaptic vesicles. researchgate.net
Building Block in Peptide and Protein Synthesis
Although a non-proteinogenic amino acid, N-Methyl-L-alanine serves as a valuable building block in the synthesis of specialized peptides and has been explored in the context of protein engineering. ontosight.aichemimpex.com
N-Methyl-L-alanine is utilized in the synthesis of bioactive peptides to enhance their pharmacological properties. ontosight.aichemimpex.com The incorporation of N-methylated amino acids into a peptide backbone can confer several advantages. nih.gov These include increased stability against proteolytic degradation, enhanced receptor selectivity, and improved membrane permeability. nih.govvulcanchem.com For example, N-methylation can shield the peptide bond from enzymatic cleavage. vulcanchem.com
The synthesis of peptides containing N-Methyl-L-alanine has been a subject of interest in medicinal chemistry. acs.orgacs.org These modified peptides, sometimes referred to as peptidomimetics, are designed to have improved therapeutic profiles. nih.gov The unique conformational constraints imposed by the N-methyl group can also favor specific bioactive conformations of the peptide. vulcanchem.com This strategic use of N-Methyl-L-alanine and other N-methylated amino acids is a key strategy in the development of novel peptide-based therapeutics. chemimpex.com
Poly(N-methyl L-alanine) Synthesis
The synthesis of poly(N-methyl L-alanine), a polypeptide with potential applications due to its water solubility and unique conformational properties, has been achieved through methods that avoid the use of hazardous reagents like phosgene. One convenient method involves the polycondensation of an activated urethane (B1682113) derivative of N-methyl L-alanine. This process is initiated by heating the monomer at 60°C with n-butylamine, leading to the formation of poly(N-methyl L-alanine) with the elimination of phenol (B47542) and carbon dioxide. researchgate.net This approach allows for control over the polymer's molecular weight and terminal structure. researchgate.net
During the polymerization, the formation of N-methylated N-carboxyanhydrides (NCAs) has been observed. researchgate.net The ring-opening polymerization of α-amino acid NCAs is a common strategy for synthesizing polypeptides. researchgate.netoup.com However, a common side product in the synthesis of poly(N-methyl L-alanine) is diketopiperazine, a cyclic dimer of the amino acid, which can be formed through a backbiting mechanism. researchgate.net Spectroscopic analysis, such as 220 MHz high-resolution nuclear magnetic resonance (NMR), has been used to confirm the structure of the resulting polymer, which can exist as an ordered helical structure with all amide bonds in the trans configuration in suitable solvents. capes.gov.br
Enhancement of Proteolytic Stability and Membrane Permeability of Peptides
The incorporation of N-methylated amino acids, such as N-Methyl-L-alanine, into peptide chains is a widely used strategy to overcome the inherent limitations of peptides as therapeutic agents. scielo.org.mxnih.gov Peptides often suffer from poor pharmacokinetic properties, including instability against enzymatic degradation and low permeability across cell membranes. scielo.org.mxnih.gov
N-methylation of the amide nitrogen atom in the peptide backbone introduces several beneficial changes. It induces conformational rigidity, which blocks sites vulnerable to cleavage by proteolytic enzymes. scielo.org.mxlifetein.com.cn This steric hindrance shields the peptide bond, significantly enhancing its stability against proteases. vulcanchem.comsmolecule.com For instance, a study on the SUPR4B1W peptide demonstrated a dramatic increase in proteolytic stability upon modification.
| Peptide Variant | Half-life (minutes) |
|---|---|
| Cyclic SUPR4B1W (with N-methyl-alanine) | ~110 |
| Linear SUPR4B1W | 57 |
| Cyclic SUPR4B1W (Alanine instead of N-methyl-alanine) | 6 |
This table illustrates the significant increase in the half-life of a peptide when N-methyl-L-alanine is included, compared to its non-methylated and linear counterparts, when exposed to the protease Proteinase-K. Data sourced from a study on protease stability. researchgate.net
Furthermore, N-methylation increases the lipophilicity of the peptide, which generally improves its ability to permeate cell membranes. nih.govvulcanchem.com By replacing a hydrogen bond donor (the amide proton) with a methyl group, the peptide's desolvation penalty upon entering the lipid bilayer is reduced. nih.gov This modification can therefore enhance the bioavailability of peptide-based drugs by improving their absorption and enabling them to reach intracellular targets. lifetein.com.cnvulcanchem.com However, the effect of N-methylation on membrane permeability can be highly dependent on its specific position within the peptide sequence. nih.gov
De Novo Design of Peptide Nanoshapes
The unique structural properties of N-Methyl-L-alanine have been harnessed for the de novo design of peptide nanoshapes with a high degree of conformational control. chemrxiv.orgchemrxiv.org The rotation around the bonds of an N-methylated amino acid residue is significantly restricted due to steric strain. chemrxiv.org This conformational rigidity means that a single N-Methyl-L-alanine residue predominantly exists in a single, stable conformation in aqueous environments. chemrxiv.org
Researchers have exploited this property to build complex three-dimensional peptide structures in a bottom-up approach. chemrxiv.orgresearchgate.net By combining N-methyl-L-alanine and its mirror image, N-methyl-D-alanine, in specific sequences, it is possible to rationally design and construct a wide variety of peptide nanoshapes with sub-nanometer precision. chemrxiv.orgchemrxiv.org This method of local, per-residue shape control is distinct from the global stabilization seen in proteins, which relies on numerous long-range interactions. chemrxiv.orgnih.gov This approach allows for the creation of diverse and predictable molecular architectures using a minimal number of amino acid residues, opening up opportunities for the design of novel bioactive molecules like catalysts and drugs. chemrxiv.orgresearchgate.net The resulting structures have been studied and confirmed using NMR, X-ray crystallography, and cinematographic electron microscopy. chemrxiv.org
Chiral Auxiliary and Recognition Studies
The chirality of N-Methyl-L-alanine makes it a valuable tool in stereoselective chemical processes and analytical studies.
Use in Asymmetric Synthesis
N-Methyl-L-alanine derivatives have been employed as chiral auxiliaries in asymmetric synthesis, a field focused on controlling the stereochemical outcome of a chemical reaction. chemimpex.comchemimpex.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the reaction towards the formation of a specific stereoisomer.
In the context of asymmetric Diels-Alder reactions, N-acryloyl derivatives of N-methyl-L-alanine have been studied as chiral dienophiles. unirioja.es The level of diastereofacial selectivity achieved depends significantly on the Lewis acid used as a catalyst. For example, in reactions with cyclopentadiene, using aluminum-based catalysts with N-acryloyl-N-methyl-L-alanine methyl ester leads to a preferential attack on one face of the dienophile. unirioja.es A proposed model for this selectivity involves a reactive conformer with an antiplanar enoate conformation, as N-methyl-L-alanine lacks the N-H group necessary for other types of chelation-controlled models. unirioja.es This application demonstrates the utility of N-Methyl-L-alanine in guiding the formation of specific chiral products. chemimpex.com
Chiral Discrimination in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that is typically "blind" to chirality, meaning enantiomers produce identical spectra under standard conditions. researchgate.netkit.edu To distinguish between enantiomers, chiral auxiliaries, such as chiral solvating agents (CSAs) or chiral orienting media, are used to create a diastereomeric environment, which makes the NMR signals of the enantiomers non-equivalent and thus differentiable. kit.eduunipi.it
The principles of chiral discrimination by NMR are applicable to N-Methyl-L-alanine and its enantiomer. For instance, studies have shown the effective discrimination of d- and l-alanine using various NMR techniques. One approach involves using hyperpolarized NMR in conjunction with a chiral iridium–heterocyclic carbene catalyst. nih.gov When a chiral co-substrate like (S)-nicotine is used, the complexes formed with the d- and l-enantiomers of alanine become diastereoisomers, resulting in distinct and resolvable signals in the NMR spectrum. nih.gov Another method utilizes chiral metal-organic frameworks (MOFs) as solid-state chiral solvating agents. The interactions between the enantiomers of an amino acid like alanine and the chiral framework lead to different chemical shifts in the solid-state ¹³C NMR spectrum, allowing for their differentiation. deakin.edu.au
Selective Chiral Recognition of Alanine Enantiomers
The ability to selectively recognize one enantiomer of a chiral molecule over the other is crucial in many fields, including pharmacology and materials science. selcuk.edu.tr Researchers have developed synthetic receptors and sensor systems capable of selectively binding the enantiomers of alanine, often using derivatives of N-Methyl-L-alanine or by targeting alanine itself.
One successful approach involves the use of a quartz crystal microbalance (QCM) sensor coated with a chiral calix chemrxiv.orgarene derivative. selcuk.edu.trnih.gov In a specific study, a QCM sensor coated with a calix chemrxiv.orgarene bearing (R)-2-phenylglycinol moieties demonstrated effective and selective real-time recognition of alanine enantiomers. selcuk.edu.trnih.gov The sensor showed a higher affinity for one enantiomer over the other, which was quantified by the chiral recognition factor.
| Parameter | Value |
|---|---|
| Selective Chiral Recognition Factor (α) | 1.42 |
| Sensitivity for L-alanine (Hz/μM) | 0.028 |
| Limit of Detection for L-alanine (μM) | 60.9 |
| Time Constant for L-alanine (s) | 36.2 |
This table presents the performance metrics of a QCM sensor for the chiral recognition of alanine enantiomers, highlighting its selectivity and sensitivity. Data sourced from a study on chiral calix chemrxiv.orgarene sensors. selcuk.edu.trnih.gov
Other studies have explored different types of synthetic receptors, including those based on glucose macrocycles and porphyrins, for the chiral recognition of alanine derivatives. ethz.chmdpi.com These systems often rely on a combination of interactions, such as hydrogen bonding and π-π stacking, to achieve selective binding. mdpi.comnih.gov
Vi. Neurobiological and Toxicological Research of β N Methylamino L Alanine Bmaa
Proposed Mechanisms of Neurotoxicity
Excitotoxicity via Glutamate (B1630785) Receptor Agonism
AMPA/Kainate Receptor Effectsfrontiersin.orgmdpi.com
BMAA has been shown to interact with ionotropic glutamate receptors, specifically AMPA and Kainate receptors. Studies indicate that BMAA, particularly in its carbamate (B1207046) form, can act as an agonist at these receptors frontiersin.orgfrontiersin.org. This activation can lead to prolonged neuronal depolarization and excitotoxicity, a process where overstimulation of glutamate receptors results in excessive calcium influx into neurons, causing cellular damage and death nih.govdiva-portal.orgresearchgate.net. In some neuronal populations, such as motor neurons, AMPA/Kainate receptor activation by BMAA appears to be a primary mechanism of injury researchgate.net.
Metabotropic Glutamate Receptor Involvementfrontiersin.orgmdpi.com
Beyond ionotropic receptors, BMAA also influences metabotropic glutamate receptors (mGluRs), particularly mGluR5 and mGluR1 mdpi.comjneurosci.orgjneurosci.org. Activation of mGluR5 by BMAA has been linked to a decrease in the activity of protein phosphatase 2A (PP2A), potentially leading to increased Tau protein hyperphosphorylation, a hallmark of neurodegenerative diseases mdpi.com. In substantia nigra pars compacta dopaminergic neurons, BMAA's inward current was primarily mediated by mGluR1, coupled with transient receptor potential (TRP) channels, suggesting a specific pathway for neurodegeneration in Parkinsonism jneurosci.orgjneurosci.org.
Role in Oxidative Stressfrontiersin.orgmdpi.com
BMAA is implicated in inducing oxidative stress within neuronal cells. It can lead to increased production of reactive oxygen species (ROS) nih.govjneurosci.orgnih.gov, which can damage cellular components like lipids, proteins, and DNA core.ac.uk. This oxidative damage is often linked to mitochondrial dysfunction and can trigger apoptotic pathways nih.govjneurosci.org. Studies have also shown that BMAA inhibits enzymes involved in antioxidant defense, such as glutathione (B108866) reductase, further exacerbating oxidative stress researchgate.net. The depletion of glutathione, a key antioxidant, is associated with BMAA's inhibition of the cystine/glutamate antiporter (System xc⁻) capes.gov.brnih.govmdpi.com.
Potential for Protein Misfolding and Aggregationfrontiersin.org
A significant area of research suggests that BMAA may be misincorporated into proteins during synthesis, potentially substituting for L-serine or L-alanine (B1666807) nih.govdiva-portal.orgnih.govresearchgate.netchemrxiv.org. This misincorporation could lead to protein misfolding, aggregation, and a loss of normal protein function, contributing to cellular dysfunction and neurodegeneration nih.govmdpi.comdiva-portal.orgfrontiersin.orgresearchgate.netmdpi.com. While some studies propose this as a primary mechanism, others have questioned the extent and validity of BMAA misincorporation into proteins, suggesting that observed associations might be non-covalent nih.govmdpi.comchemrxiv.org.
Interference with Cystine/Glutamate Antiporter (System xc⁻)mdpi.com
BMAA has been shown to inhibit the cystine/glutamate antiporter (System xc⁻) capes.gov.brnih.govresearchgate.netnih.govmdpi.com. This antiporter is crucial for cellular homeostasis, mediating the uptake of cystine (a precursor for glutathione) and the export of glutamate. By inhibiting cystine uptake, BMAA leads to a depletion of intracellular glutathione, thereby compromising the cell's antioxidant defense system and increasing susceptibility to oxidative stress capes.gov.brnih.govresearchgate.netmdpi.com. Furthermore, BMAA's action on System xc⁻ may also contribute to increased extracellular glutamate levels, potentially exacerbating excitotoxicity capes.gov.brnih.govresearchgate.net.
Formation of Toxic Metabolitesresearchgate.net
Metabolism of BMAA can lead to the formation of toxic byproducts. One proposed mechanism involves the spontaneous formation of a β-carbamate adduct of BMAA in the presence of bicarbonate, which is believed to be a potent excitotoxin diva-portal.orgfrontiersin.orgresearchgate.net. Additionally, metabolic breakdown of BMAA can yield compounds such as formaldehyde (B43269), 2,3-diaminopropionic acid, and methylamine (B109427), which can cross-link proteins and nucleic acids, or otherwise contribute to cellular toxicity nih.gov.
Misincorporation Hypothesis and Re-evaluationresearchgate.netchemrxiv.org
The hypothesis that BMAA is misincorporated into proteins during synthesis, leading to misfolding and aggregation, has been a central tenet in understanding its neurotoxicity nih.govdiva-portal.orgnih.govresearchgate.net. However, recent research has cast doubt on the widespread significance of this mechanism. Studies using human cell cultures have found no detectable BMAA in purified protein extracts, suggesting that misincorporation may not be a primary driver of BMAA toxicity in these models nih.govresearchgate.net. This has led to a call for re-evaluation of the misincorporation hypothesis, with researchers exploring alternative or complementary mechanisms of BMAA action nih.govmdpi.comchemrxiv.org.
Comparative Studies with Amino Acid Analogues
Research into neurotoxic amino acids like BMAA often involves comparing their effects with structurally similar compounds, including modified amino acids. These comparisons help elucidate the specific structural features responsible for neurotoxicity or other biological activities. N-Methyl-L-alanine, as a methylated derivative of alanine (B10760859), represents a modification that can alter a molecule's biochemical behavior, including its interaction with biological targets and its metabolic fate.
While direct comparative studies focusing on N-Methyl-L-alanine's neurobiological or toxicological profile against BMAA are not prominently featured in the search results, the broader field of amino acid analogue research provides a framework for understanding such comparisons. Studies involving modifications of amino acids, such as N-alkylation, are crucial for understanding structure-activity relationships (SAR) in various biological contexts, including potential neurological effects acs.orgresearchgate.net. These studies aim to identify how specific chemical modifications influence a molecule's interaction with receptors, enzymes, or cellular pathways.
For instance, research on amino acid derivatives explores how alterations in side chains or N-terminal modifications can impact a compound's pharmacological profile. N-Methyl-L-alanine itself has been utilized in the synthesis of peptides, where its incorporation can affect peptide stability, conformation, and biological activity acs.orgacs.org. The study of such modified amino acids contributes to understanding the fundamental principles of molecular recognition and toxicity mechanisms, which are essential when investigating compounds like BMAA.
Vii. Advanced Analytical Methodologies for N Methyl L Alanine and Its Isomers
Detection and Quantification of BMAA and its Isomers
The analysis of BMAA is complicated by the presence of naturally occurring structural isomers, including 2,4-diaminobutyric acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methyl-alanine (BAMA). These compounds often co-exist in environmental and biological samples and can have similar chromatographic behavior and mass spectral fragmentation patterns, necessitating highly selective analytical methods to ensure accurate identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and utilized technique for the analysis of BMAA and its isomers. sigmaaldrich.comnih.gov Its high selectivity and sensitivity allow for the reliable identification of these compounds in complex samples. The method's specificity is derived from multiple points of identification: chromatographic retention time, the mass-to-charge ratio (m/z) of the precursor ion, and the m/z of specific product ions generated through collision-induced dissociation. plos.org
Reversed Phase Liquid Chromatography (RPLC) is a powerful and robust technique for separating a wide range of molecules. However, because BMAA and its isomers are small, polar molecules, they exhibit poor retention on traditional non-polar stationary phases used in RPLC. To overcome this, a pre-column derivatization step is essential. thermofisher.complos.org This process involves chemically modifying the amino acids with a larger, more hydrophobic molecule, which enhances their retention on the RPLC column and improves ionization efficiency for mass spectrometry. thermofisher.com
Common derivatization agents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and 9-fluorenylmethyl chloroformate (FMOC). thermofisher.comnih.gov The AQC derivatization method, in particular, has been extensively validated and is frequently used in RPLC-MS/MS analysis of BMAA. thermofisher.com
| Parameter | Value | Source |
| Method | RPLC-MS/MS with AQC derivatization | thermofisher.com |
| Linearity (r²) | > 0.996 | thermofisher.com |
| Accuracy (Recovery) | >90% for spiked samples | thermofisher.com |
| Precision (RSD) | 7% | thermofisher.com |
| LODs | 0.13 - 1.38 ng/mL | thermofisher.com |
| LOQs | 0.13 - 1.38 ng/mL | thermofisher.com |
This interactive table summarizes the validation parameters for a combined RPLC-LC-MS/MS method for BMAA, its isomers, and microcystins.
One study successfully developed an RPLC method using methanol (B129727) as the mobile phase instead of the more common acetonitrile, demonstrating the method's flexibility and efficiency in quantifying BMAA in complex cyanobacterial samples. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to RPLC that is well-suited for the separation of polar compounds like BMAA. A key advantage of HILIC is its ability to analyze these compounds directly, without the need for a derivatization step. nih.govplos.org This simplifies sample preparation and avoids potential issues associated with derivatization efficiency and by-products.
The HILIC method typically involves a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile. Despite its advantages, HILIC can be prone to issues such as poor reproducibility, variable peak shapes, and ion suppression due to the high salt concentrations often used in the mobile phase. thermofisher.comnih.gov Nevertheless, some studies have reported that HILIC methods can yield higher detected concentrations of BMAA compared to derivatization-based RPLC methods. researchgate.net To enhance the selectivity of HILIC, it can be coupled with additional separation techniques like differential mobility spectrometry (DMS), which separates ions based on their size and shape before they enter the mass spectrometer. sigmaaldrich.comnih.gov
| Parameter | HILIC-MS/MS (Underivatized) | Source |
| Accuracy (Recovery) | 95% to 109% | plos.org |
| Precision (RSD) | 1% to 6% | plos.org |
| LOD (Free BMAA) | <1 µg/g | plos.org |
| LOD (Total BMAA) | <4 µg/g | plos.org |
| Instrumental LOD | 0.4 pg on-column | nih.gov |
| Method LOD | 20 ng/g dry weight | nih.gov |
This interactive table presents validation and performance data for underivatized HILIC-MS/MS methods from different studies.
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in significantly higher resolution, improved sensitivity, and faster analysis times. When coupled with tandem mass spectrometry, UHPLC-MS/MS provides a highly effective platform for the challenging task of separating and quantifying BMAA from its isomers in complex biological matrices. scispace.commdpi.com This enhanced chromatographic resolution is crucial for distinguishing between compounds like BMAA and BAMA, which can produce identical fragmentation patterns in the mass spectrometer. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of amino acids. Similar to RPLC, GC-MS requires a derivatization step to convert the non-volatile amino acids into volatile compounds that can be analyzed in the gas phase. nih.gov This is typically achieved through silylation or acylation reactions. For instance, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create trimethylsilyl (B98337) (TMS) derivatives of the analytes.
One study by Esterhuizen and Downing (2008) utilized a commercial kit (Phenomenex EZ:faast™) for the pre-derivatization of amino acids for GC-MS analysis of BMAA in cyanobacterial isolates. mdpi.com While this method reported the presence of BMAA in a high percentage of samples, subsequent research has raised concerns about the specificity of GC-MS methods, suggesting that other amino acids could potentially interfere and lead to misidentification if not carefully validated with appropriate chromatographic separation and mass spectral data. nih.gov
| Method Component | Description |
| Principle | Separation of volatile compounds followed by mass analysis. |
| Requirement | Derivatization is necessary to increase the volatility of polar amino acids. |
| Common Derivatization Agents | Silylating agents (e.g., MSTFA, BSTFA), Acylating agents (e.g., trifluoroacetic anhydride). |
| Reported Application | Analysis of BMAA in cyanobacterial cultures using a commercial derivatization kit. mdpi.com |
| Potential Issue | Lack of specificity can lead to co-elution and misidentification with other amino acids that produce similar fragment ions. nih.gov |
This interactive table outlines the key aspects of the GC-MS methodology for amino acid analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. It is considered a highly selective method for identifying compounds in a sample. In the context of BMAA research, NMR has been employed for metabolite profiling (metabolomics) to understand the biochemical effects of BMAA exposure on living organisms.
While NMR generally has lower sensitivity compared to mass spectrometry-based methods, it is non-destructive and highly quantitative, allowing for the simultaneous measurement of a wide range of metabolites in a single sample. Studies using 1D and 2D NMR techniques on zebrafish embryos exposed to BMAA have revealed significant, dose-dependent alterations in their metabolic profiles. These changes point to multifaceted effects of BMAA, including impacts on energy metabolism, neurotransmitter levels, and pathways related to oxidative stress.
| Metabolite | Change upon BMAA Exposure (170 µM) | Biological Implication | Source |
| Aspartate | Decrease | Altered neurotransmitter/energy metabolism | |
| Glutamine | Decrease | Disruption in nitrogen metabolism/neurotransmission | |
| GABA | Decrease | Altered inhibitory neurotransmission | |
| Glutathione (B108866) (GSH) | Decrease | Reduced antioxidant defense | |
| Taurine | Decrease | Reduced cellular protection | |
| Alanine (B10760859) | Increase | Altered energy metabolism | |
| Lactate | Increase | Shift towards anaerobic glycolysis | |
| Glucose | Decrease | Increased glucose consumption |
This interactive table summarizes the significant changes in the metabolite profile of zebrafish embryos exposed to BMAA, as determined by NMR spectroscopy.
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunological assay used for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While ELISA kits are commercially available for a wide range of biomolecules, their application to small molecules like N-Methyl-L-alanine and its isomers presents challenges. Research suggests that fast screening techniques like commercial ELISA kits may not yet be suitable for the analysis of the isomer BMAA, indicating potential difficulties in developing a sufficiently specific and sensitive assay for N-Methyl-L-alanine itself. plos.org The primary challenge lies in producing antibodies with high specificity to the target molecule, avoiding cross-reactivity with its numerous structural isomers.
Method Validation and Challenges in Analysis
The validation of analytical methods is crucial to ensure that they are reliable and fit for purpose. For N-Methyl-L-alanine and its isomers, this involves assessing several performance characteristics.
A single-laboratory validation for the determination of BMAA and its isomers in food supplements reported an average recovery of 108.6%, a limit of detection (LOD) of 0.187 ng/mL, and a lower limit of quantification (LLOQ) of 0.746 ng/mL. researchgate.net Another validation study calculated an LOD of 10 pg/ml and an LLOQ of 37 pg/ml for BMAA, AEG, and DAB. nih.gov However, a validation of a hydrophilic interaction liquid chromatography (HILIC) method for BMAA showed poor precision, with relative standard deviation (%RSD) values ranging from 37% to 107%. nih.gov
Challenges in Analysis:
The analysis of N-Methyl-L-alanine is fraught with challenges that can lead to inaccurate and inconsistent results.
Isomer Separation : A major challenge is the chromatographic separation of N-Methyl-L-alanine from its naturally occurring isomers, including BMAA, AEG, DAB, and β-aminomethyl-L-alanine (BAMA). nih.gov Some published methods have been shown to fail in separating BMAA from its isomer BAMA. nih.gov
Method Robustness : There is a concern about standardizing methods across different laboratories, as results can vary depending on the equipment and specific protocol used. nih.gov The inconsistent reporting of BMAA across environmental samples highlights the need for robust and thoroughly validated methods. rsc.org
Sample Preparation : The sample preparation process can introduce errors. For instance, it has been demonstrated that endogenous BMAA in mussel tissue can be lost when the hydrolyzed preparation is dried. nih.gov Furthermore, acid hydrolysis, a common technique to free protein-bound amino acids, can cause racemization, confounding the results of enantiomeric analysis. mdpi.com
Matrix Effects : Complex biological and environmental samples can contain interfering substances that affect the accuracy and precision of the analysis. plos.org
Sensitivity and Stability : The sensitivity of some methods can decrease over the experimental period. nih.gov Additionally, the stability of certain amino acids in biological matrices can be a concern, as they may be susceptible to degradation or modification. wuxiapptec.com
Viii. Future Directions and Emerging Research Areas
Development of Novel Therapeutic Agents
N-Methyl-L-alanine serves as a versatile building block in the development of new pharmaceutical compounds. chemimpex.com Its incorporation into peptide-based drugs is a key area of investigation, aimed at improving the therapeutic profiles of these molecules. N-methylation of amino acids like L-alanine (B1666807) can lead to enhanced proteolytic stability and improved pharmacokinetic properties, which are critical for developing effective drug candidates. nih.gov
The methylation of amino acids can significantly alter the physicochemical properties of peptides, influencing their stability, conformation, and ability to cross biological membranes. nih.gov The inclusion of N-Methyl-L-alanine in peptide synthesis can enhance the resulting drug's stability against enzymatic degradation, a common challenge in peptide-based therapeutics. nih.govmdpi.com This increased stability can lead to a longer half-life in the body, potentially improving the drug's efficacy.
Furthermore, N-Methyl-L-alanine can be used in drug formulation processes to improve the solubility and stability of certain medications. chemimpex.comchemimpex.com Its structural characteristics can facilitate more effective interactions with target receptors or enzymes, thereby enhancing the therapeutic action of the drug. Researchers are exploring its use in creating antibody-drug conjugates, which are designed to deliver potent therapeutic agents directly to target cells. chemicalbook.com
| Conformation | Stabilized | N-methylation can restrict bond rotation, leading to more defined peptide structures. nih.gov |
N-Methyl-L-alanine and its derivatives are valuable tools in neuropharmacological research. chemimpex.com Due to its structural similarity to endogenous amino acids, it is used in studies to investigate neurotransmitter systems and synaptic transmission. chemimpex.comchemimpex.com This research provides insights into the mechanisms underlying neurological disorders and helps identify potential therapeutic targets. chemimpex.com
A structurally related compound, β-N-methylamino-L-alanine (BMAA), has been extensively studied for its neurotoxic properties and potential role as an environmental factor in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. nih.govmdpi.com While distinct from N-Methyl-L-alanine, research on BMAA informs the broader understanding of how methylated amino acids can interact with neuronal receptors. Studies have shown that BMAA can act as an agonist at certain glutamate (B1630785) receptors, and this activity is thought to contribute to its neurotoxic effects. nih.gov Understanding these interactions is crucial for developing therapies for related neurological conditions.
Nutraceutical Applications
The potential for N-Methyl-L-alanine in nutraceuticals is an emerging area of interest. Its properties are being explored for potential health benefits, although this research is still in its early stages. Derivatives of amino acids are often investigated for their roles in metabolic pathways and as potential nutritional supplements. chemimpex.com There is also interest in its potential use as a flavor enhancer in the food industry, contributing to the development of new food products. chemimpex.comchemimpex.com
Continued Research on Environmental Factors in Neurodegenerative Disease
A significant body of research focuses on the environmental neurotoxin β-N-methylamino-L-alanine (BMAA), which is structurally similar to N-Methyl-L-alanine. mdpi.com BMAA is produced by cyanobacteria and has been linked to the high incidence of Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC) in certain regions, such as Guam. nih.govmdpi.com The hypothesis is that BMAA can be biomagnified through the food chain, leading to human exposure. mdpi.com
While strong evidence connects BMAA exposure to ALS/PDC in specific populations, its role as a causative or contributing factor in other neurodegenerative diseases like Alzheimer's and Parkinson's disease is still under investigation. nih.govmdpi.com Studies in models such as Drosophila have shown that dietary intake of BMAA can reduce lifespan and impair locomotor and cognitive functions. mdpi.comresearchgate.net Continued research is essential to understand the mechanisms of BMAA neurotoxicity and its relevance to sporadic neurodegenerative diseases worldwide. nih.govfrontiersin.org This research helps to clarify the potential risks associated with environmental exposure to methylated amino acids and informs public health strategies.
Table 2: Research Findings on BMAA and Neurodegeneration
| Research Area | Key Finding | Implication | Source |
|---|---|---|---|
| Epidemiology | Association between BMAA exposure and high incidence of ALS/PDC in Guam. | Suggests BMAA as a potential environmental trigger for neurodegeneration. | nih.gov |
| In Vivo Studies (Drosophila) | Dietary BMAA exposure led to reduced lifespan, locomotor deficits, and impaired memory. | Demonstrates the chronic neurotoxic potential of BMAA. | mdpi.comresearchgate.net |
| Mechanism of Action | BMAA acts as an agonist at glutamate receptors (NMDA and metabotropic). | Provides a potential pathway for BMAA-induced excitotoxicity and neuronal death. | nih.gov |
| Detection | BMAA has been detected in the brain tissues of some patients with ALS and Alzheimer's disease. | Suggests a possible link, though findings are not consistent across all studies. | nih.gov |
Advanced Biocatalytic Production for Industrial Applications
To meet the growing interest from the pharmaceutical industry, researchers are developing more efficient and sustainable methods for producing N-Methyl-L-alanine. nih.gov Traditional chemical synthesis methods can be complex and may use hazardous reagents. Biocatalytic methods, using enzymes or whole-cell systems, offer a "green chemistry" alternative that is highly stereoselective and operates under mild conditions. nih.gov
A one-step fermentative process has been developed using recombinant Corynebacterium glutamicum strains. nih.gov By expressing the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida, these engineered microorganisms can produce N-Methyl-L-alanine directly from sugars and methylamine (B109427). nih.gov In fed-batch cultivation, this method has achieved significant titers and yields, demonstrating its potential for large-scale industrial application. nih.gov Further engineering has enabled the use of alternative feedstocks like starch, xylose, and arabinose, enhancing the sustainability of the process. nih.gov
Table 3: Biocatalytic Production of N-Methyl-L-alanine
| Biocatalyst | Substrates | Product Titer | Yield | Reference |
|---|
Design of Biofunctional Molecules and Nanomaterials
N-Methyl-L-alanine residues are valuable components in the design of novel biofunctional molecules and nanomaterials. When incorporated into peptides, N-methylated amino acids can induce specific, fixed conformations due to restricted bond rotation. This property allows for the de novo design of molecules with precise three-dimensional structures, which is critical for creating synthetic peptides with tailored biological activities. For instance, poly-N-methyl-L-alanine has been shown to adopt a helical conformation, a structure often associated with specific biological functions.
This conformational control is also utilized in the development of biomaterials and in bioconjugation, where molecules are attached to drugs or imaging agents to improve their targeting capabilities. chemimpex.com The ability to engineer specific shapes and properties into molecules using N-Methyl-L-alanine as a building block opens up possibilities for creating new materials for therapeutic and diagnostic applications. chemimpex.com
Q & A
Q. What are the established synthetic routes for N-Methyl-L-alanine, and how do reaction conditions influence yield and purity?
N-Methyl-L-alanine is synthesized via N-methylation of L-alanine derivatives. A common method involves reacting 2-bromopropionic acid with methylamine in dry THF, followed by treatment with dithiophosphinic acid amide to form α-substituted N-carboxy anhydrides (αNNCAs). Optimizing reaction temperature (e.g., 0–25°C) and stoichiometry of methylamine is critical to minimize byproducts like dimethylated species. Purification via recrystallization or chromatography ensures >98% purity .
Q. How does N-methylation alter the conformational landscape of alanine in peptide backbones?
N-Methylation restricts backbone flexibility by sterically hindering rotation around the Cα-N bond. Nuclear magnetic resonance (NMR) studies reveal reduced amide proton exchange rates and stabilization of polyproline II helices in peptides containing N-Methyl-L-alanine. X-ray crystallography further confirms altered dihedral angles (e.g., φ/ψ angles) compared to unmodified alanine .
Q. What analytical techniques are recommended for quantifying N-Methyl-L-alanine in biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) with pre-column derivatization (e.g., AccQ-Fluor reagent) achieves sensitivity in the nM range. Reverse-phase columns (C18) with mobile phases of methanol/ammonium acetate (pH 5.0) resolve N-Methyl-L-alanine from structurally similar amino acids. Validation parameters (linearity: R² >0.99; recovery: 85–115%) are essential for reproducibility .
Advanced Research Questions
Q. What mechanisms underlie N-Methyl-L-alanine-induced neurotoxicity in neuronal models?
N-Methyl-L-alanine acts as a partial agonist at NMDA receptors in hippocampal slices, inducing Ca²⁺ influx and mitochondrial dysfunction. In vitro models show dose-dependent neuronal death (EC₅₀: ~50 μM) via excitotoxicity. Co-treatment with NMDA antagonists (e.g., MK-801) mitigates toxicity, supporting receptor-mediated pathways. Transcriptomic analysis reveals upregulation of apoptosis-related genes (e.g., Bax, Caspase-3) .
Q. How do γ-irradiation-induced radicals in N-Methyl-L-alanine inform its stability in pharmaceutical formulations?
Electron paramagnetic resonance (EPR) studies identify γ-irradiation-generated radicals (e.g., CH₃ĊNHCH₃COOH) with g-values of 2.003–2.005. Radical persistence correlates with storage conditions (e.g., O₂ exposure accelerates decay). Stability testing under ICH guidelines (25°C/60% RH) recommends inert atmosphere packaging to prevent radical-mediated degradation .
Q. How can researchers resolve contradictions in reported solubility data for N-Methyl-L-alanine?
Discrepancies arise from solvent polarity and purity. Polar solvents (water, DMSO) dissolve N-Methyl-L-alanine (~10 mg/mL at 25°C), while non-polar solvents (hexane) show negligible solubility. Impurities (e.g., residual THF) artificially elevate solubility in some studies. Standardized protocols (e.g., shake-flask method with HPLC validation) improve reproducibility .
Q. What role does N-Methyl-L-alanine play in designing protease-resistant peptide therapeutics?
Incorporation into peptide chains confers resistance to enzymatic cleavage (e.g., chymotrypsin). For example, cyclic peptides with N-Methyl-L-alanine at P1 positions exhibit prolonged half-life (>24 hours in serum). Solid-phase synthesis using Boc-protected N-Methyl-L-alanine and coupling agents (EDC/HOAt) achieves >90% yield in model peptides (e.g., cyclosporine analogs) .
Methodological Considerations
- Experimental Design : Include negative controls (e.g., unmodified alanine) in neurotoxicity assays to isolate methylation effects.
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to predict N-Methyl-L-alanine’s interactions with NMDA receptor subunits (e.g., GluN2A) .
- Troubleshooting : For low synthetic yields, optimize methylamine stoichiometry and reaction time to avoid over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
